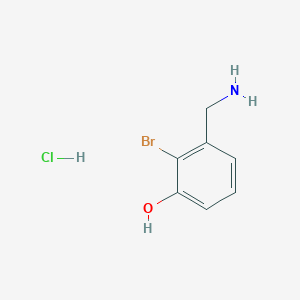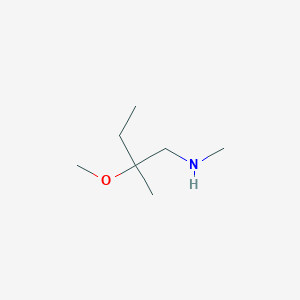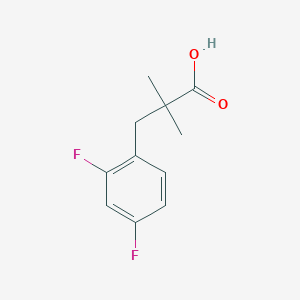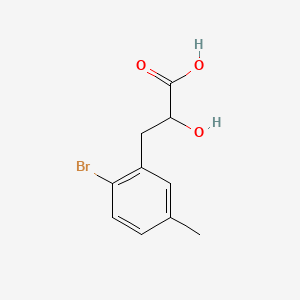![molecular formula C6H5BrF3N3 B13588482 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole](/img/structure/B13588482.png)
4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole is a chemical compound with the molecular formula C10H8BrF3N3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. The reaction is catalyzed by copper(I) ions, a process known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of 4-substituted triazoles.
Oxidation and Reduction: Formation of oxidized or reduced triazole derivatives.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Incorporated into polymers and materials to enhance properties such as thermal stability and chemical resistance.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene
- 4-Bromo-1-(trifluoromethyl)benzene
- 1-(Trifluoromethyl)cyclopropyl-1H-1,2,3-triazole
Uniqueness
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole is unique due to the presence of both the trifluoromethyl group and the cyclopropyl ring, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in the design of new chemical entities.
Propiedades
Fórmula molecular |
C6H5BrF3N3 |
|---|---|
Peso molecular |
256.02 g/mol |
Nombre IUPAC |
4-bromo-1-[1-(trifluoromethyl)cyclopropyl]triazole |
InChI |
InChI=1S/C6H5BrF3N3/c7-4-3-13(12-11-4)5(1-2-5)6(8,9)10/h3H,1-2H2 |
Clave InChI |
SJVBEIRLEOMNNX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(F)(F)F)N2C=C(N=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


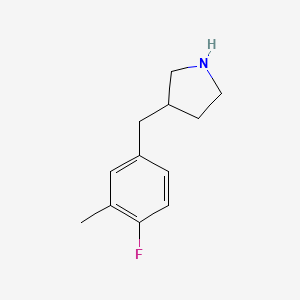
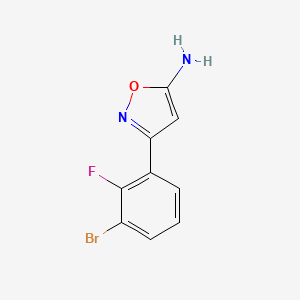
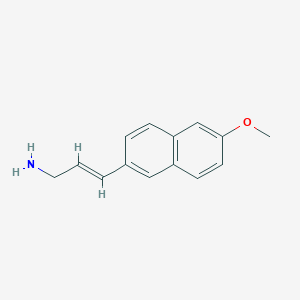
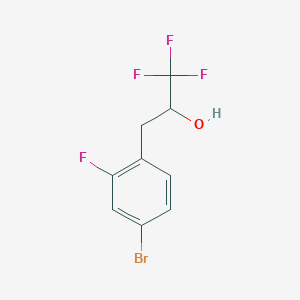

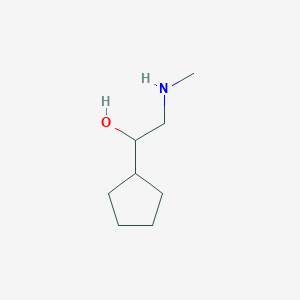
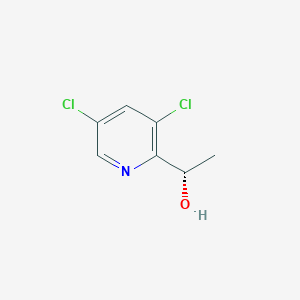

![rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis](/img/structure/B13588434.png)
![3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol](/img/structure/B13588437.png)
